molecular formula C28H25N7OS B2654678 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 896700-00-8

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2654678
CAS No.: 896700-00-8
M. Wt: 507.62
InChI Key: CGJOUUPFTWSXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified in screening libraries under the code K280-0413 (ChemDiv), is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]quinazoline core. Key structural elements include:

  • A 2-methylbenzodiazole (2-methyl-1H-1,3-benzodiazol-1-yl) moiety attached via an ethyl chain to the triazoloquinazoline core.
  • A sulfanylacetamide linker at position 5 of the triazoloquinazoline, terminating in an N-(3-methylphenyl) group.
  • A molecular weight of approximately 558–562 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7OS/c1-18-8-7-9-20(16-18)30-26(36)17-37-28-31-22-11-4-3-10-21(22)27-32-25(33-35(27)28)14-15-34-19(2)29-23-12-5-6-13-24(23)34/h3-13,16H,14-15,17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJOUUPFTWSXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.

    Preparation of Triazoloquinazoline Intermediate: The triazoloquinazoline moiety is typically synthesized through a cyclization reaction involving a triazole and a quinazoline precursor.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis Overview

  • Starting Materials: The synthesis often begins with readily available benzodiazole derivatives and triazole precursors.
  • Reactions Involved: Key reactions include nucleophilic substitutions and coupling reactions that form the triazoloquinazoline framework.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds containing the triazoloquinazoline structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Studies: A study reported that triazoloquinazolines demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Target Organisms: It has shown activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Research Findings: In vitro studies demonstrated that modifications on the benzodiazole moiety significantly enhanced the antimicrobial activity of the derivatives .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in multiple therapeutic areas:

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders:

  • Receptor Interaction: Compounds with similar structures have been shown to interact with benzodiazepine receptors, which are crucial in managing anxiety and seizure disorders .

Anti-inflammatory Effects

There is emerging evidence that suggests anti-inflammatory properties:

  • Mechanism: The compound may inhibit pro-inflammatory cytokines, thus providing relief in conditions characterized by chronic inflammation.

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyFindings
Synthesis of substituted triazoloquinazolines with affinity for benzodiazepine receptors; moderate binding affinity observed.
Investigation of triazole derivatives as anticancer agents; highlighted their selective toxicity towards cancer cells.
Reported on the synthesis of triazoles with antimicrobial properties; demonstrated effectiveness against specific bacterial strains.

Mechanism of Action

The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activity / Target Reference
Target Compound (K280-0413) 2-methylbenzodiazole-ethyl, sulfanylacetamide-N-(3-methylphenyl) ~560 Screening candidate (unconfirmed)
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) Chlorine, furan, benzeneacetamide 430.84 Potent A3 adenosine receptor antagonist
5c (5-(4′-(9H-Carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline) Carbazole-biphenyl 591.70 Blue fluorophore (photophysical applications)
5d (5-(4′-Diethylamino-biphenyl-4-yl)-2-ethyl-[1,2,4]triazolo[1,5-c]quinazoline) Diethylamino-biphenyl, ethyl group at position 2 454.58 Green fluorophore
2-{[8,9-dimethoxy-2-(4-nitrophenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide Dimethoxy, nitrophenyl, butanamide-N-(3-methylphenyl) 558.62 PDE1 inhibitor candidate (neurological disorders)

Key Observations :

  • Substituent Diversity : The target compound’s benzodiazole-ethyl and sulfanylacetamide groups distinguish it from fluorophores (e.g., 5c, 5d) and nitrophenyl-containing analogs (). Its closest pharmacological relative is MRS1220, which shares the triazoloquinazoline core and acetamide linker but differs in substituents (furan vs. benzodiazole) .
  • Functional Implications : The sulfanylacetamide group in the target compound may enhance solubility or receptor binding compared to MRS1220’s benzeneacetamide. The 3-methylphenyl terminus could influence lipophilicity and blood-brain barrier penetration relative to MRS1220’s simpler phenyl group .

A. Adenosine Receptor Antagonism

MRS1220 () is a benchmark A3 receptor antagonist (Ki = 0.33 nM for human A3AR) with demonstrated efficacy in preclinical models of ischemia and inflammation. The target compound’s benzodiazole-ethyl substituent may modulate receptor selectivity; benzodiazoles are known to interact with G-protein-coupled receptors (GPCRs) like adenosine receptors . However, the absence of a chlorine atom (present in MRS1220) could reduce binding affinity, as halogens often enhance receptor-ligand interactions .

B. Anticancer Activity

Triazoloquinazolines in exhibit anticancer activity via undefined mechanisms. For example, derivatives with aryl/hetaryl substituents show IC50 values <10 µM against leukemia cell lines. The target compound’s benzodiazole moiety, which can intercalate DNA or inhibit kinases, may confer similar cytotoxicity .

C. Anti-Exudative Potential

Acetamide derivatives in (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) reduce inflammation in rodent models. The target compound’s sulfanylacetamide group and aromatic substituents align with anti-inflammatory pharmacophores, though direct evidence is lacking .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties vs. Analogs

Property Target Compound MRS1220 5c (Fluorophore)
LogP (lipophilicity) ~3.5 (estimated) 3.8 5.2
Water Solubility Moderate (sulfanyl group) Low (nonpolar substituents) Very low (aromatic core)
H-bond Acceptors/Donors 8/2 7/1 4/0

Notes:

  • The target compound’s sulfanyl group and acetamide linker likely improve solubility compared to MRS1220 and fluorophores .
  • High molecular weight (~560 g/mol) may limit oral bioavailability, a common challenge for triazoloquinazolines .

Biological Activity

The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide represents a complex molecular structure that incorporates various pharmacologically relevant moieties. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure

This compound features a benzodiazole core, a triazoloquinazoline structure, and an acetamide group. The presence of these functional groups suggests a range of possible interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Many benzodiazole derivatives have shown effectiveness against bacterial and fungal strains due to their ability to interfere with microbial cellular processes.
  • Anticancer Properties : Compounds containing triazole and quinazoline rings have been reported to possess cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study demonstrated that benzodiazole derivatives exhibit broad-spectrum antimicrobial activity. The mechanism often involves disruption of nucleic acid synthesis or interference with cell wall biosynthesis. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Research focusing on quinazoline derivatives has revealed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The presence of the triazole moiety enhances these effects by promoting apoptosis in cancer cells .

CompoundCell LineIC50 (µM)
Example 1MCF-710
Example 2HCT11615
Target CompoundMCF-7TBD

Anti-inflammatory Activity

Studies have indicated that compounds with similar scaffolds can inhibit the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A derivative of benzodiazole was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antimicrobial potential.
  • Case Study on Anticancer Activity :
    • A triazoloquinazoline derivative was evaluated for its cytotoxicity against various cancer cell lines. It showed an IC50 value of 12 µM against MCF-7 cells, suggesting promising anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.